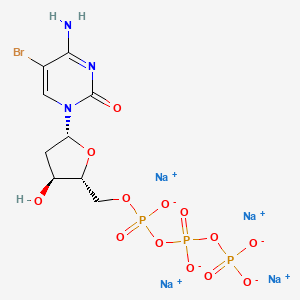
Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is brominated at the 5-position and the ribose sugar is deoxygenated at the 2’-position. This compound is significant in various biochemical processes, particularly in the synthesis of RNA and DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- typically involves multiple steps:
Bromination: The cytidine molecule is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Deoxygenation: The ribose sugar is deoxygenated at the 2’-position using reagents such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
Phosphorylation: The triphosphate group is introduced using phosphorylating agents like phosphorus oxychloride (POCl3) followed by treatment with pyrophosphate salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.
化学反应分析
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate or monophosphate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
Substitution Products: Compounds with the bromine atom replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states.
Hydrolysis Products: Diphosphate and monophosphate derivatives.
科学研究应用
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
作用机制
The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.
相似化合物的比较
Similar Compounds
Cytidine 5’-(tetrahydrogen triphosphate): Lacks the bromine modification and deoxygenation.
5-Bromo-2’-deoxyuridine: Similar bromination and deoxygenation but with a uracil base instead of cytosine.
2’-Deoxycytidine 5’-triphosphate: Lacks the bromine modification.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is unique due to its combined bromination and deoxygenation, which confer distinct biochemical properties. These modifications make it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent.
属性
CAS 编号 |
30419-11-5 |
|---|---|
分子式 |
C9H11BrN3Na4O13P3 |
分子量 |
633.98 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
InChI 键 |
HKKQEPGVXIEIMM-YYWCTZDQSA-J |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



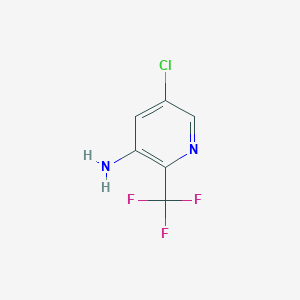
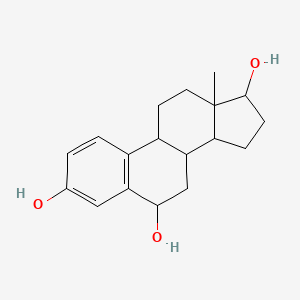

![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
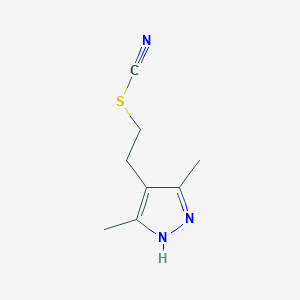

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
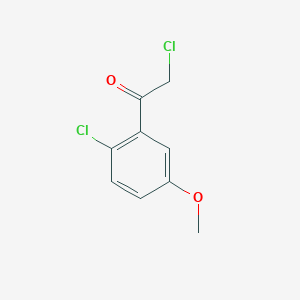
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

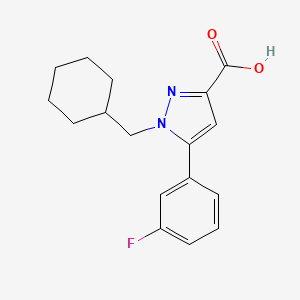
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)
